3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a methyl group at position 5, and a 4-methylphenyl carboxamide substituent at position 5.
Properties
IUPAC Name |
3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-10-16(11-9-14)23-20(27)17-13-25(2)19-18(17)24-22(29)26(21(19)28)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXPOELRFWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 22
- H : 20
- N : 4
- O : 3
Structure
The compound features a pyrrolo[3,2-d]pyrimidine backbone with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 376.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO; limited in water |
Antitumor Activity
Recent studies have indicated that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various derivatives on different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that the compound effectively inhibited cell proliferation with IC50 values in the micromolar range, suggesting a promising lead for anticancer drug development.
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide biosynthesis and DNA replication. Specifically, it is hypothesized that the compound may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to apoptosis in rapidly dividing cancer cells.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
- In Vivo Studies : In animal models bearing tumor xenografts, administration of the compound led to a significant reduction in tumor volume compared to control groups. Histopathological examination showed increased apoptotic bodies within tumor tissues.
- Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics (e.g., doxorubicin), this compound enhanced the overall cytotoxic effect while reducing the required dose of the chemotherapeutic agent.
Toxicity and Side Effects
While preliminary studies indicate low toxicity profiles at therapeutic doses, further investigation into long-term effects and potential side effects is necessary. Standard toxicity assays have shown no significant adverse effects at concentrations below 50 µM.
Future Directions
Research is ongoing to explore:
- Structural Modifications : To enhance potency and selectivity.
- Combination Therapies : To assess synergistic effects with other anticancer agents.
- Mechanistic Studies : To fully elucidate the pathways involved in its biological activity.
Comparison with Similar Compounds
3-Benzyl-N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxooctahydro-pyrrolo[3,2-d]pyrimidine-7-carboxamide ()
N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide ()
- Key Differences : Substitutes benzyl with a 2-chlorophenylmethyl group and replaces the 4-methylphenyl with a phenyl ring.
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Key Differences: Replaces carboxamide with an ethyl ester and incorporates dipentylamino and 4-chlorophenyl groups.
- Implications: The ester group increases lipophilicity, favoring membrane permeability but reducing metabolic stability. The dipentylamino group may enhance basicity and solubility in acidic environments .
Heterocyclic Core Modifications
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide ()
- Key Differences : Replaces the pyrrolo[3,2-d]pyrimidine core with a thiazolo[3,2-a]pyrimidine system.
- Implications: The sulfur atom in the thiazole ring alters electronic properties and may improve redox stability.
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()
- Key Differences: Features a pyrimido[4,5-d]pyrimidinone core instead of pyrrolo[3,2-d]pyrimidine.
- Implications : The expanded ring system increases molecular weight and complexity, which could enhance binding to larger enzymatic pockets but reduce synthetic accessibility .
Data Tables
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
